

Physical and chemical properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)thiazol-2-yl)methanol

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An In-depth Technical Guide to (4-(Trifluoromethyl)thiazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **(4-(Trifluoromethyl)thiazol-2-yl)methanol**, a key heterocyclic building block in contemporary drug discovery and materials science. The trifluoromethylthiazole motif is of significant interest due to its unique electronic properties, metabolic stability, and ability to participate in a range of intermolecular interactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a consolidated resource on the synthesis, characterization, and handling of this important chemical entity. Where experimental data for the title compound is not available, insights are drawn from closely related structural analogs to provide a robust predictive framework.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.^[1] Its utility stems from its ability to act as a bioisostere for other aromatic and heterocyclic systems, its capacity for hydrogen bonding, and its role in coordinating to metallic centers in enzymes. The introduction of a trifluoromethyl group imparts profound changes to the molecule's physicochemical profile, including increased

lipophilicity, enhanced metabolic stability, and altered acidity of neighboring protons, which can be strategically leveraged in drug design.[2] **(4-(Trifluoromethyl)thiazol-2-yl)methanol**, CAS number 204319-69-7, serves as a versatile intermediate, enabling the introduction of this valuable pharmacophore into more complex molecular architectures.[3] This guide aims to provide a detailed exposition of its known properties and to establish reliable protocols for its characterization and use.

Molecular Structure and Identification

The structural and identifying information for **(4-(Trifluoromethyl)thiazol-2-yl)methanol** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	(4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanol	
CAS Number	204319-69-7	[3]
Molecular Formula	C ₅ H ₄ F ₃ NOS	[3]
Molecular Weight	183.15 g/mol	[3]
SMILES	OCc1nc(cs1)C(F)(F)F	[4]
InChI	InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2	[4]

Physicochemical Properties

A summary of the key physicochemical properties of **(4-(Trifluoromethyl)thiazol-2-yl)methanol** is provided below. It is important to note that while some properties are well-documented, others, such as the melting point and boiling point, are not readily available in the peer-reviewed literature and should be determined experimentally.

Property	Value	Notes and Methodological Considerations
Physical Form	Solid	Inferred from analogous trifluoromethylthiazole and hydroxymethylthiazole derivatives which are typically solids at room temperature. ^[5] ^[6]
Melting Point	Not reported	Experimental determination is recommended. A standard protocol is provided in Section 6.1.
Boiling Point	Not reported	Likely to decompose upon heating at atmospheric pressure. Vacuum distillation may be possible but should be conducted with care.
Solubility	Not quantitatively reported	Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. ^[7] A protocol for solubility determination is provided in Section 6.2.
pKa	Not reported	The hydroxyl proton is expected to be weakly acidic. The thiazole nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing trifluoromethyl group.
LogP	Not reported	The presence of the trifluoromethyl group increases lipophilicity, while the hydroxyl group enhances hydrophilicity.

Experimental determination is advised.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of **(4-(Trifluoromethyl)thiazol-2-yl)methanol**. Below is a summary of the expected spectroscopic features, based on available data and analysis of similar structures.^{[8][9]}

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	Singlet	1H	Thiazole ring proton (H5)
~4.8-5.0	Singlet	2H	Methylene protons (-CH ₂ OH)
Variable	Broad Singlet	1H	Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:

Chemical Shift (δ , ppm)	Assignment	Notes
~165-170	Thiazole C2	Carbon attached to the hydroxymethyl group.
~140-145 (quartet)	Thiazole C4	Carbon attached to the trifluoromethyl group, split by fluorine coupling.
~120-125 (quartet)	Trifluoromethyl ($-\text{CF}_3$)	Large quartet due to one-bond C-F coupling.
~115-120	Thiazole C5	Carbon bearing the single ring proton.
~60-65	Methylene ($-\text{CH}_2\text{OH}$)	Aliphatic carbon of the hydroxymethyl group.

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

Wavenumber (cm^{-1})	Intensity	Assignment
3200-3500	Broad	O-H stretch of the alcohol
3000-3100	Medium	C-H stretch of the thiazole ring
1500-1600	Medium	C=N and C=C stretching of the thiazole ring
1100-1350	Strong	C-F stretching of the trifluoromethyl group
~1050	Medium-Strong	C-O stretch of the primary alcohol

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- Expected $[M+H]^+$: 184.0042
- Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Synthesis and Reactivity

Representative Synthesis

A common and effective method for the synthesis of **(4-(Trifluoromethyl)thiazol-2-yl)methanol** is the reduction of the corresponding carboxylic acid ester, such as ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This transformation can be efficiently achieved using a suitable reducing agent like lithium aluminum hydride ($LiAlH_4$) in an anhydrous ethereal solvent.^[10]

Workflow for the Synthesis of **(4-(Trifluoromethyl)thiazol-2-yl)methanol**



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Caption: A typical synthetic route to the title compound.

Chemical Reactivity and Stability

(4-(Trifluoromethyl)thiazol-2-yl)methanol exhibits reactivity characteristic of a primary alcohol and a trifluoromethyl-substituted thiazole.

- Alcohol Reactivity: The primary hydroxyl group can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides or other leaving groups for subsequent nucleophilic substitution.

- **Thiazole Ring Stability:** The thiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to degradation under strongly basic conditions or in the presence of strong oxidizing agents.^[11] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiazole ring, potentially making it more susceptible to nucleophilic attack.^[12]
- **Storage and Handling:** The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.^[13]^[14] Recommended storage is at 2-8°C.^[3] It is advisable to protect it from light and moisture to prevent degradation.

Experimental Protocols

Protocol for Melting Point Determination

This protocol describes a standard method for determining the melting point of a crystalline organic solid.^[9]

- **Sample Preparation:** Finely powder a small amount of **(4-(Trifluoromethyl)thiazol-2-yl)methanol**.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- **Measurement:** Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

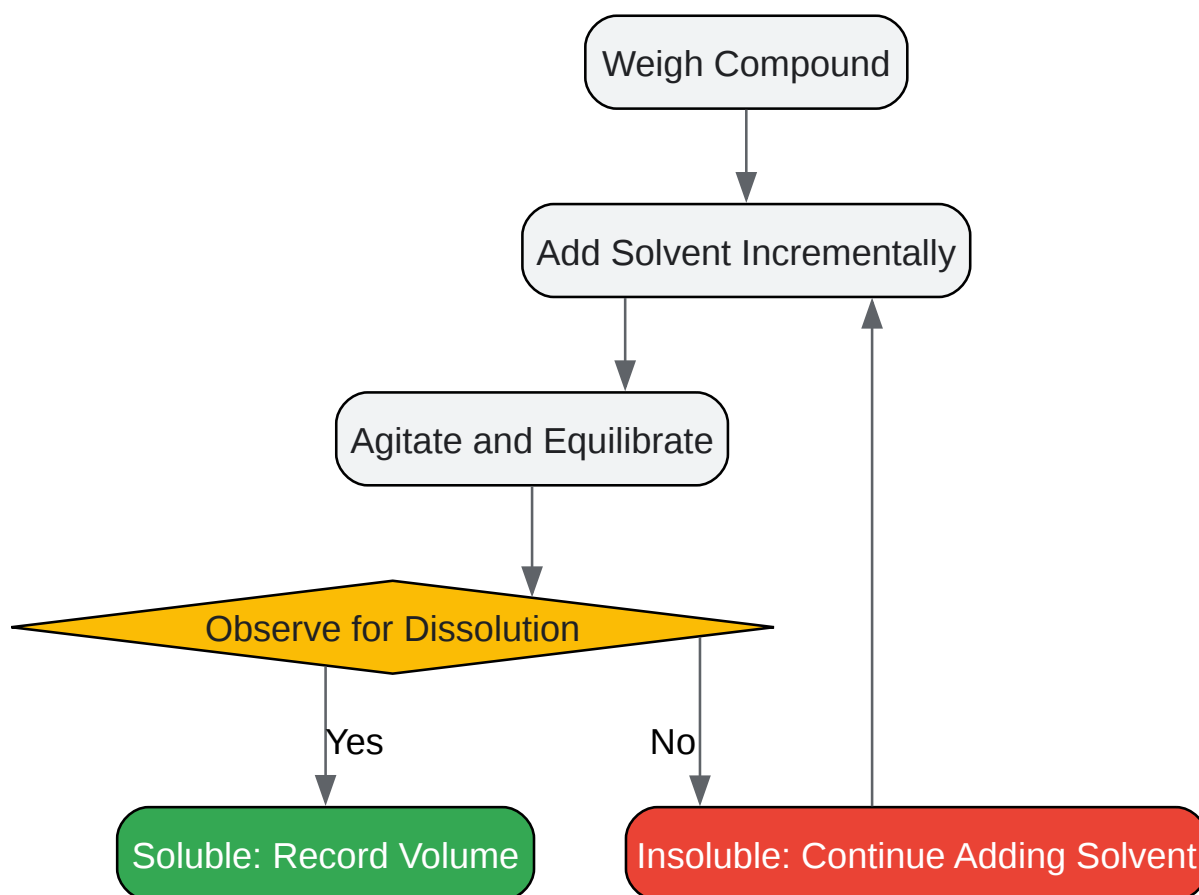
Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of the compound in various organic solvents.^[8]

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

- **Sample Preparation:** To a series of vials, add a known mass of **(4-(Trifluoromethyl)thiazol-2-yl)methanol** (e.g., 10 mg).
- **Solvent Addition:** Add the selected solvent to each vial in small, incremental volumes (e.g., 0.1 mL).
- **Equilibration:** After each addition, vigorously agitate the vial and allow it to equilibrate at a constant temperature.
- **Observation:** Observe for complete dissolution. The solubility can be expressed as the mass of solute per volume of solvent required for complete dissolution. For more precise measurements, a saturated solution can be prepared, and the concentration of the supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Logical Flow for Solubility Assessment



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Caption: A stepwise process for determining solubility.

Safety and Handling

(4-(Trifluoromethyl)thiazol-2-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:[[15](#)]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[[15](#)][[16](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique combination of a hydroxymethyl group, a thiazole ring, and a trifluoromethyl substituent makes **(4-(Trifluoromethyl)thiazol-2-yl)methanol** a highly valuable building block in several areas:

- Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The trifluoromethylthiazole moiety is often incorporated to enhance drug-like properties.

- **Agrochemicals:** Thiazole derivatives are known to exhibit fungicidal and insecticidal activities. This compound can serve as a starting material for the development of new crop protection agents.
- **Materials Science:** The polar and aromatic nature of the molecule suggests potential applications in the synthesis of functional organic materials, such as ligands for metal complexes or components of organic electronic devices.

Conclusion

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has consolidated the available information on its physical and chemical properties, provided protocols for its characterization, and outlined its key applications. While some physicochemical data remains to be experimentally determined, the information presented herein provides a solid foundation for the safe and effective use of this compound in the laboratory.

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